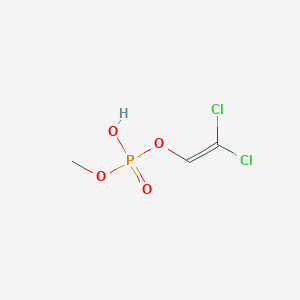
Propyne-3,3,3-d1
Vue d'ensemble
Description
Propyne-3,3,3-d1 (also known as 1-propyne-3,3,3-d1, 1-butyne-3,3,3-d1, and methylacetylene-d1) is a stable, inert, and non-toxic compound that is widely used in scientific research. This compound is a rare isotope of propyne, which is a colorless, flammable gas, and is a key component in the production of this compound. This compound is used in a wide variety of scientific research applications, ranging from biochemical and physiological studies to laboratory experiments.
Applications De Recherche Scientifique
Synthèse chimique
Le propyne, y compris ses isotopologues comme le Propyne-3,3,3-d1, est un bloc de construction à trois carbones pratique pour la synthèse organique. La déprotonation avec du n-butyllithium donne du propynyllithium, un réactif nucléophile qui s'additionne aux groupes carbonyle, produisant des alcools et des esters .
Exploration spatiale
Le propyne, y compris ses isotopologues comme le this compound, a été détecté dans l'atmosphère de Titan, la lune de Saturne . De plus, une équipe internationale d'astronomes a utilisé le télescope spatial James Webb de la NASA pour étudier le disque de gaz et de poussière autour d'une jeune étoile de très faible masse. Les résultats révèlent le plus grand nombre de molécules contenant du carbone jamais observées dans un tel disque .
Mécanisme D'action
Target of Action
Propyne-3,3,3-d1 is a deuterated derivative of propyne
Mode of Action
It can be inferred from its structure that it may participate in reactions involving its triple bond . The presence of deuterium atoms could potentially influence the kinetics of these reactions due to the kinetic isotope effect .
Pharmacokinetics
The presence of deuterium atoms could potentially influence its metabolic stability and elimination .
Action Environment
The action of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other chemical species. The presence of deuterium atoms could potentially influence its reactivity and stability .
Safety and Hazards
Propriétés
IUPAC Name |
3,3,3-trideuterioprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4/c1-3-2/h1H,2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWATHDPGQKSAR-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156422 | |
| Record name | Propyne-3,3,3-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
43.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13025-73-5 | |
| Record name | Propyne-3,3,3-d1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013025735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyne-3,3,3-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13025-73-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)










